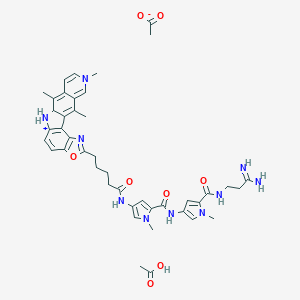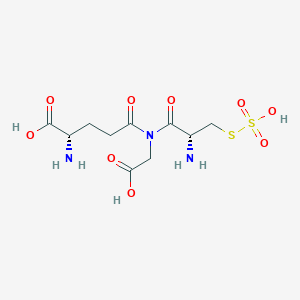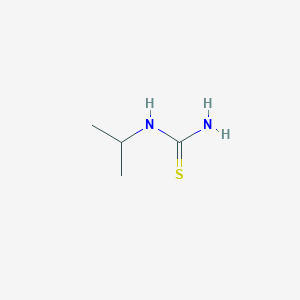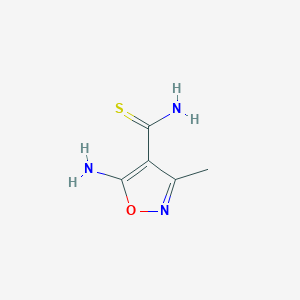
5-Bromo-2-metil-3-nitropiridina
Descripción general
Descripción
5-Bromo-2-methyl-3-nitropyridine (5-Br-2-Me-3-NP) is a heterocyclic compound containing an aromatic ring with a nitrogen atom and a bromine atom attached. It is an important intermediate in organic synthesis, as it can be used as a building block for the synthesis of other compounds. In addition, 5-Br-2-Me-3-NP has been studied for its potential applications in scientific research, such as its use as a fluorescent probe for cell imaging and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
Síntesis orgánica
“5-Bromo-2-metil-3-nitropiridina” se utiliza a menudo en la síntesis orgánica. Su estructura única, que incluye un átomo de bromo, un grupo nitro y un grupo metil en un anillo de piridina, la convierte en un reactivo versátil en diversas reacciones orgánicas .
Bloque de construcción en la investigación farmacéutica
Este compuesto puede servir como bloque de construcción en la síntesis de varios compuestos farmacéuticos. La presencia de sitios reactivos le permite sufrir una variedad de transformaciones químicas, lo que lleva a nuevos compuestos con posibles aplicaciones terapéuticas .
Ciencia de los materiales
En la ciencia de los materiales, “this compound” se puede utilizar en la síntesis de materiales complejos. El grupo nitro se puede reducir a una amina, proporcionando un punto de unión para otros componentes .
Desarrollo de tintes y pigmentos
El grupo nitro en “this compound” se puede reducir para formar una variedad de compuestos coloridos. Por lo tanto, se puede utilizar en el desarrollo de tintes y pigmentos .
Catalizador en reacciones químicas
“this compound” también puede actuar como catalizador en ciertas reacciones químicas. La presencia de un grupo nitro y un átomo de bromo puede facilitar varios tipos de procesos catalíticos .
Investigación en bioquímica
En bioquímica, “this compound” se puede utilizar para estudiar la interacción de pequeñas moléculas orgánicas con sistemas biológicos. Su reactividad y características estructurales la convierten en una herramienta útil en la investigación bioquímica .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as a reactant in the synthesis of mln0905, a potent and orally bioavailable inhibitor of polo-like kinase 1 (plk1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Pharmacokinetics
Its use in the synthesis of orally bioavailable compounds suggests that it may have favorable absorption and distribution characteristics .
Result of Action
As a precursor in the synthesis of plk1 inhibitors, it contributes to the inhibition of plk1, which can lead to cell cycle arrest and apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
It is known that nitropyridines, a group to which this compound belongs, can undergo a reaction mechanism in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift . This suggests that 5-Bromo-2-methyl-3-nitropyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that nitropyridines can cause skin and eye irritation . This suggests that 5-Bromo-2-methyl-3-nitropyridine may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitropyridines are known to undergo a reaction mechanism in which the nitro group migrates from one position to another . This suggests that 5-Bromo-2-methyl-3-nitropyridine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 38.0 to 42.0 °C and a boiling point of 252.6±35.0 °C at 760 mmHg This suggests that it may have certain stability and degradation characteristics over time
Propiedades
IUPAC Name |
5-bromo-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLWWNOYMHSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648593 | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911434-05-4 | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911434-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














